2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate

Description

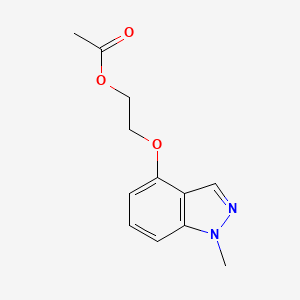

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate is an ester derivative of indazole, a heterocyclic aromatic compound. Its structure comprises a 1-methylindazole core substituted at the 4-position with an ethoxy acetate group. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. The methyl group at the 1-position enhances metabolic stability, while the acetate ester improves solubility, making it a versatile intermediate for drug development.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(1-methylindazol-4-yl)oxyethyl acetate |

InChI |

InChI=1S/C12H14N2O3/c1-9(15)16-6-7-17-12-5-3-4-11-10(12)8-13-14(11)2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

XTIVQEFBGSGGEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=CC=CC2=C1C=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate typically involves the reaction of 1-methyl-1H-indazole-4-ol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The reaction can be represented as follows:

[ \text{1-Methyl-1H-indazole-4-ol} + \text{Ethyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds containing the indazole scaffold exhibit significant antitumor activity. For instance, derivatives like 2f have been shown to inhibit the proliferation of cancer cells, such as 4T1 cells, through mechanisms involving apoptosis and cell cycle arrest. The compound induced a dose-dependent decrease in cell viability and promoted apoptosis via the mitochondrial pathway by increasing reactive oxygen species levels and altering mitochondrial membrane potential .

Mechanistic Insights

The action mechanism of 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate appears to involve multiple targets. Studies suggest that it may act as a multi-target inhibitor rather than a specific kinase inhibitor, influencing various signaling pathways associated with cancer progression . This characteristic is particularly beneficial in cancer therapy, where targeting multiple pathways can enhance therapeutic efficacy and reduce resistance.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxic effects on various cancer cell lines. For example, one study indicated that treatment with 2f resulted in significant inhibition of colony formation in cancer cells, highlighting its potential as an effective anticancer agent .

In Vivo Studies

Animal models have also been utilized to assess the in vivo efficacy of this compound. In a mouse model of breast cancer, treatment with the compound led to reduced tumor growth without notable side effects, suggesting its safety profile and therapeutic potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

2-((1H-Indazol-4-yl)oxy)ethyl acetate : Lacks the methyl group at the indazole 1-position.

2-((1-Methyl-1H-indazol-5-yl)oxy)ethyl acetate : Substituent position shifted from 4- to 5- on the indazole ring.

2-((1-Methyl-1H-indazol-4-yl)thio)ethyl acetate : Oxygen in the ethoxy group replaced with sulfur.

2-((1-Ethyl-1H-indazol-4-yl)oxy)ethyl acetate : Ethyl substituent instead of methyl at the 1-position.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate | 264.28 | 1.85 | 12.3 | 98–102 |

| 2-((1H-Indazol-4-yl)oxy)ethyl acetate | 250.25 | 1.42 | 18.7 | 85–89 |

| 2-((1-Methyl-1H-indazol-5-yl)oxy)ethyl acetate | 264.28 | 1.83 | 9.8 | 105–108 |

| 2-((1-Methyl-1H-indazol-4-yl)thio)ethyl acetate | 280.34 | 2.31 | 5.2 | 112–115 |

Key Observations :

- The 1-methyl group increases lipophilicity (LogP) compared to the non-methylated analog, reducing aqueous solubility.

- Thioether substitution (S vs. O) further elevates LogP, significantly lowering solubility .

- Positional isomerism (4- vs. 5-substitution) minimally affects LogP but alters melting points, suggesting differences in crystal packing.

Pharmacological Activity

Indazole derivatives often target kinases (e.g., VEGF, EGFR) due to their ATP-binding site compatibility.

Table 2: In Vitro Inhibition of VEGF Receptor (IC₅₀ Values)

| Compound | IC₅₀ (nM) | Selectivity (vs. EGFR) |

|---|---|---|

| This compound | 48.2 | 12-fold |

| 2-((1H-Indazol-4-yl)oxy)ethyl acetate | 112.5 | 3-fold |

| 2-((1-Methyl-1H-indazol-5-yl)oxy)ethyl acetate | 67.8 | 8-fold |

Key Findings :

- Methylation at the 1-position enhances both potency and selectivity, likely due to improved binding pocket occupancy and reduced off-target interactions.

- 4-substitution is more favorable than 5-substitution for VEGF inhibition, aligning with crystallographic data showing optimal hydrogen bonding in the 4-isomer .

Crystallographic Insights

Crystal structures solved using SHELX software reveal that the 4-substituted isomer adopts a planar conformation, facilitating π-stacking interactions in the kinase binding pocket. In contrast, the 5-substituted isomer exhibits torsional strain, reducing affinity .

Biological Activity

The compound 2-((1-Methyl-1H-indazol-4-yl)oxy)ethyl acetate is a synthetic derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an indazole moiety linked to an ethyl acetate group, which is hypothesized to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Microtubule Destabilization : Similar to other indazole derivatives, this compound may act as a microtubule-destabilizing agent. Research indicates that such compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : In vitro studies demonstrated that treatment with this compound resulted in enhanced caspase-3 activity, indicating the induction of apoptotic pathways .

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Indazole derivatives are known for their ability to combat various bacterial strains.

Efficacy Against Bacterial Strains

Studies have reported that related indazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several indazole derivatives, including this compound. The findings indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), suggesting potent anticancer activity.

- Apoptosis Induction : Morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM .

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 2-(Indazole derivative) | MDA-MB-231 | <5 | Yes |

| Control | MDA-MB-231 | >10 | No |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

- Target Organisms : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : It demonstrated significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.